molecular formula C12H19BrClN3O4S B2837794 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride CAS No. 1351587-05-7

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2837794
CAS No.: 1351587-05-7
M. Wt: 416.72
InChI Key: AUJKGUNIBHHYNJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 5-bromo-2-furoic acid with N-(2-aminoethyl)-4-(methylsulfonyl)piperazine under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Uniqueness

5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O4S.ClH/c1-21(18,19)16-8-6-15(7-9-16)5-4-14-12(17)10-2-3-11(13)20-10;/h2-3H,4-9H2,1H3,(H,14,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJKGUNIBHHYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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